molecular formula C12H14F2O4S B3405284 Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate CAS No. 1325305-70-1

Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate

Cat. No.: B3405284
CAS No.: 1325305-70-1
M. Wt: 292.30
InChI Key: JIYAXEGWOPZBEO-UHFFFAOYSA-N
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Description

Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate is a specialized organic compound featuring a tert-butyl ester group linked to a sulfonyl moiety attached to a 2,5-difluorophenyl aromatic ring. This structure confers unique physicochemical properties:

  • Steric bulk: The tert-butyl group enhances solubility in organic solvents and may stabilize the molecule against premature hydrolysis during synthetic processes.
  • Synthetic utility: Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, where controlled release of functional groups (e.g., sulfonic acids) is critical .

Properties

IUPAC Name

tert-butyl 2-(2,5-difluorophenyl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O4S/c1-12(2,3)18-11(15)7-19(16,17)10-6-8(13)4-5-9(10)14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYAXEGWOPZBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151033
Record name Acetic acid, 2-[(2,5-difluorophenyl)sulfonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325305-70-1
Record name Acetic acid, 2-[(2,5-difluorophenyl)sulfonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325305-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(2,5-difluorophenyl)sulfonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate is utilized as a versatile reagent in organic synthesis. It can facilitate the formation of sulfonamide derivatives and other functionalized compounds through electrophilic substitution reactions. The presence of the difluorophenyl group enhances the electrophilicity of the sulfonyl moiety, making it an effective intermediate in various synthetic pathways.

Example Reactions

  • Sulfonamide Formation : The compound can react with amines to yield sulfonamides, which are valuable in pharmaceutical development.
  • Nucleophilic Substitution : It can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

Medicinal Chemistry

Pharmaceutical Applications
The compound's structure suggests potential applications in drug development, particularly as a scaffold for designing new therapeutics. Its sulfonyl group is known to enhance solubility and bioavailability, making it an attractive candidate for further investigation.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, modifications to the sulfonamide moiety have been linked to increased potency against specific tumor types.
  • Antimicrobial Activity : Some studies have explored its derivatives as potential antimicrobial agents, showing promising results against various bacterial strains.

Material Science

Polymer Chemistry
this compound can be employed in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Property Value
Thermal StabilityHigh
Mechanical StrengthEnhanced
BiodegradabilityModerate

Analytical Applications

Chromatographic Techniques
The compound is also used as a standard or reference material in chromatographic analyses due to its well-defined structure and stability under various conditions. It aids in the calibration of analytical methods such as HPLC and GC-MS.

Mechanism of Action

The mechanism by which tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, while the difluorophenyl group can influence the electronic properties of the molecule, affecting its reactivity.

Molecular Targets and Pathways:

  • Enzymes: The compound may interact with enzymes involved in metabolic pathways, leading to the inhibition or activation of these enzymes.

  • Receptors: It may bind to specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key structural and functional attributes of tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate with related compounds:

Compound Core Structure Functional Groups Key Applications Stability Notes
This compound Sulfonyl acetate + tert-butyl Ester, sulfonyl, difluorophenyl Drug synthesis intermediate Acid-labile ester; hydrolyzes under acidic conditions
Tert-butyl[(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate () Carbamate + pyran ring Carbamate, ketone, difluorophenyl Omarigliptin intermediate Stabilized by tert-butyl; oxidative conditions tolerated

Key Observations :

  • Ester vs. Carbamate : The tert-butyl ester in the target compound is more prone to acidic hydrolysis compared to the carbamate group in the analog from , which is typically stable under basic and oxidative conditions.
  • Sulfonyl vs. Pyran Ring : The sulfonyl group in the target compound may act as a leaving group or electrophilic site, whereas the pyran ring in the analog serves as a rigid scaffold for stereochemical control in drug synthesis .

Role of Fluorine Substitution

Both compounds feature a 2,5-difluorophenyl group. Fluorine’s electronegativity and lipophilicity enhance metabolic stability and binding affinity in drug candidates. Compared to mono- or trifluorinated analogs:

  • 2,5-Difluoro substitution : Balances electron-withdrawing effects and steric demands, optimizing interactions with biological targets (e.g., enzymes or receptors).
  • Ortho/para fluorine positioning : In the target compound, the 2,5-arrangement may reduce steric hindrance compared to 2,4-difluoro analogs, facilitating synthetic modifications .

Research Findings and Data

Stability Under Reactive Conditions

Condition Target Compound Stability Compound Stability
Acidic (pH < 3) Rapid ester hydrolysis Stable (carbamate intact)
Oxidative (e.g., Pb(OAc)₄) Sulfonyl group stable Ketone formation via oxidation

Biological Activity

Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an acetate moiety, with a sulfonyl group linked to a difluorophenyl ring. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and potential bioactivity.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that a sulfonamide derivative with a similar scaffold exhibited an IC50 value of 5 μM against human breast cancer cells (MCF-7) . This suggests that this compound may possess comparable anticancer activity.

2. Protein Kinase Inhibition

The compound may also act as an inhibitor of specific protein kinases, which are critical in cell signaling pathways associated with cancer progression and other diseases.

  • Mechanism : Protein kinases catalyze the transfer of phosphate groups from ATP to proteins, influencing cellular functions such as growth and differentiation . Inhibiting these kinases can disrupt abnormal signaling pathways in cancer cells.

Biological Activity Data Table

Activity IC50 Value Cell Line/Target Reference
Anticancer5 μMMCF-7 (Breast Cancer)
Protein Kinase InhibitionTBDVarious Kinases
CytotoxicityTBDHuman Cell Lines

The biological activity of this compound may involve several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Inhibition of protein kinases can lead to cell cycle dysregulation, preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds can influence ROS levels, contributing to their cytotoxic effects .

Research Findings

Recent investigations into related sulfonamide derivatives suggest that modifications in the chemical structure can significantly affect biological activity. For example:

  • A derivative with a different substituent on the phenyl ring showed enhanced selectivity towards certain cancer cell lines while reducing toxicity in normal cells .
  • Another study highlighted the importance of the sulfonamide group in mediating interactions with target proteins involved in tumor growth .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as an electrophilic site, facilitating nucleophilic displacement reactions. Key findings include:

Reaction with Amines

  • Example : Treatment with LiHMDS (lithium hexamethyldisilazide) generates a sulfonamide intermediate. For instance, reacting with thiazol-4-ylcarbamate in THF at −78°C yields tert-butyl ((5-chloro-2,4-difluorophenyl)sulfonyl)(thiazol-4-yl)carbamate ( ).

  • Conditions :

    NucleophileBaseSolventTemperatureYield
    Thiazol-4-ylcarbamateLiHMDSTHF−78°C → RT31–67%

Mechanism : Deprotonation of the nucleophile by LiHMDS, followed by attack on the sulfonyl chloride derivative.

Hydrolysis of the Tert-Butyl Ester

The tert-butyl group undergoes acid-catalyzed hydrolysis to release acetic acid derivatives:

Example : Deprotection using trifluoroacetic acid (TFA) at 0–2°C cleaves the ester, forming [(2,5-difluorophenyl)sulfonyl]acetic acid ( ).

  • Conditions : TFA (2.5 vol), 0–2°C, <20°C during workup.

  • Yield : >90% (based on analogous tert-butyl ester deprotection in protease inhibitor syntheses).

Cross-Coupling Reactions

The sulfonylacetate scaffold participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Example : Palladium-catalyzed coupling with arylboronic acids in DMSO/TEA at 20°C forms biaryl sulfones ( ):

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Substrates : Arylboronic acids with electron-withdrawing/donating groups.

  • Typical Yields : 55–75%.

Elimination Reactions

Under basic conditions, β-elimination forms α,β-unsaturated sulfones:

Example : Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 80°C generates [(2,5-difluorophenyl)sulfonyl]acrylic acid tert-butyl ester ( ).

  • Conditions :

    BaseSolventTemperatureYield
    DBUDMF80°C60–75%

Radical Pathways

Under UV light or with radical initiators (e.g., AIBN), the sulfonyl group participates in radical chain reactions:

  • Example : Reaction with alkenes forms sulfone-containing polymers ( ).

  • Initiation : AIBN (1 mol%), 70°C.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of 2,5-difluorophenyl precursors followed by esterification with tert-butyl acetate. Key steps include controlling reaction temperature (20–25°C) and using anhydrous conditions to minimize hydrolysis. Catalysts like Hünig’s base may improve sulfonyl chloride intermediate formation. Reaction progress can be monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) . Optimize yields by recrystallization from dichloromethane/hexane mixtures.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for oral/dermal/inhalation exposure ). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Store at room temperature in airtight containers away from oxidizing agents .

Q. What analytical techniques are most effective for determining the purity of this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structural integrity via 1^1H NMR (characteristic peaks: tert-butyl singlet at δ 1.4 ppm, sulfonyl-adjacent protons at δ 3.8–4.2 ppm) and FT-IR (C=O stretch at ~1740 cm1^{-1}, S=O at ~1350 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (expected [M+H]+^+ ~317.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?

  • Methodological Answer : Conflicting NMR data may arise from solvent polarity or tautomerism. Use deuterated DMSO for polar intermediates and compare with computational predictions (DFT-based NMR shift calculations). For crystal structure validation, employ X-ray crystallography, as demonstrated in tert-butyl carbamate derivatives .

Q. What strategies assess the ecological impact of this compound given limited ecotoxicity data?

  • Methodological Answer : Apply read-across methods using structurally similar sulfonates (e.g., tert-butyl phenyl sulfonates ). Use QSAR models to predict biodegradability (e.g., EPI Suite) or bioaccumulation potential. Conduct acute toxicity assays with Daphnia magna as a preliminary screening .

Q. How does the electronic nature of the 2,5-difluorophenyl group influence the reactivity of the sulfonyl acetate moiety?

  • Methodological Answer : The electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonyl group, facilitating nucleophilic substitution (e.g., with amines or thiols). Steric hindrance from the tert-butyl ester may slow reactions; mitigate by using polar aprotic solvents (DMF, DMSO) .

Q. What are the challenges in achieving high enantiomeric purity during derivative synthesis?

  • Methodological Answer : Racemization can occur at the sulfonyl-acetate junction under basic conditions. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids). Chiral HPLC (Chiralpak IA column) can resolve enantiomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate
Reactant of Route 2
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Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate

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